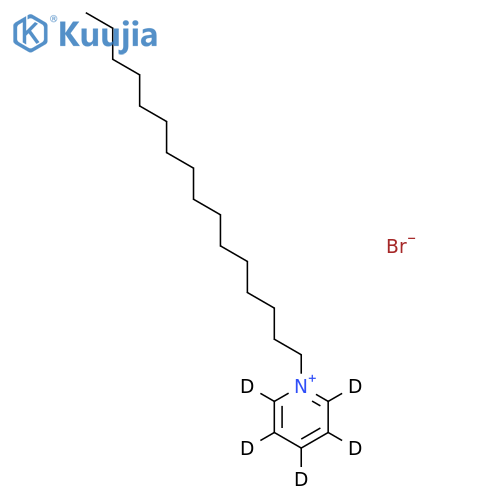Cas no 143715-91-7 (n-Hexadecylpyridinium-d5 Bromide)

n-Hexadecylpyridinium-d5 Bromide 化学的及び物理的性質
名前と識別子
-
- Pyridinium-2,3,4,5,6-d5,1-hexadecyl-, bromide (9CI)
- N-HEXADECYLPYRIDINIUM-D5 BROMIDE
- D98191
- AKOS015910794
- Pyridinium-2,3,4,5,6-d5,1-hexadecyl-,bromide(9ci)
- CS-0626147
- 1-Hexadecylpyridin-1-ium bromide-d5
- 2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide
- HY-W011038S
- 143715-91-7
- DA-59922
- n-Hexadecylpyridinium-d5 Bromide
-
- インチ: InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D;
- InChIKey: DVBJBNKEBPCGSY-KQSXXJGDSA-M
- ほほえんだ: [Br-].CCCCCCCCCCCCCCCC[N+]1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
計算された属性
- せいみつぶんしりょう: 388.25000
- どういたいしつりょう: 388.25
- 同位体原子数: 5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 23
- 回転可能化学結合数: 15
- 複雑さ: 208
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.9A^2
じっけんとくせい
- PSA: 3.88000
- LogP: 3.45940
n-Hexadecylpyridinium-d5 Bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N211251-5mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 5mg |
$ 58.00 | 2023-09-06 | ||
| TRC | N211251-50mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 50mg |
$ 161.00 | 2023-09-06 | ||
| TRC | N211251-10mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 10mg |
$ 75.00 | 2023-09-06 |
n-Hexadecylpyridinium-d5 Bromide 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
n-Hexadecylpyridinium-d5 Bromideに関する追加情報
N-Hexadecylpyridinium-d5 Bromide: A Comprehensive Overview
N-Hexadecylpyridinium-d5 bromide, also known by its CAS number 143715-91-7, is a specialized chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a bromide salt of n-hexadecylpyridinium-d5, which is a quaternary ammonium salt with a long hydrocarbon chain. The presence of the deuterium (d5) in the pyridinium ring makes it particularly useful in isotopic labeling studies and other advanced chemical analyses.
The structure of n-hexadecylpyridinium-d5 bromide consists of a pyridinium ring with a hexadecyl group attached to the nitrogen atom. This structure imparts unique properties to the compound, such as high stability and strong surface activity. The long hydrocarbon chain contributes to its amphiphilic nature, making it an excellent candidate for applications in surfactants, antimicrobial agents, and drug delivery systems.
Recent studies have highlighted the potential of n-hexadecylpyridinium-d5 bromide in the development of advanced materials. For instance, researchers have explored its use as a building block for self-assembling monolayers and nanoparticles. These applications leverage the compound's ability to form ordered structures at interfaces, which is crucial for designing materials with tailored properties.
In addition to its material science applications, n-hexadecylpyridinium-d5 bromide has shown promise in biological systems. Its cationic nature allows it to interact with negatively charged biomolecules, such as DNA and proteins. This property has been exploited in drug delivery systems, where the compound can encapsulate and deliver therapeutic agents with high efficiency. Furthermore, its deuterated form makes it an ideal tool for studying molecular interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of n-hexadecylpyridinium-d5 bromide typically involves quaternization reactions between hexadecylamine and pyridine derivatives. The introduction of deuterium into the pyridinium ring requires precise control over reaction conditions to ensure high isotopic purity. This process underscores the importance of advanced synthetic techniques in producing high-quality compounds for research and industrial use.
From an environmental perspective, n-hexadecylpyridinium-d5 bromide exhibits biodegradability under certain conditions, making it a more sustainable option compared to some traditional surfactants. Its ability to degrade efficiently reduces its environmental footprint, which aligns with current trends toward green chemistry and sustainable materials.
In conclusion, n-hexadecylpyridinium-d5 bromide (CAS 143715-91-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its isotopic labeling capabilities, positions it as a valuable tool in both research and industry. As advancements in material science and biotechnology continue to unfold, this compound is expected to play an increasingly important role in shaping innovative solutions for future challenges.
143715-91-7 (n-Hexadecylpyridinium-d5 Bromide) 関連製品
- 6220-15-1(Pyridinium, 1-hexyl-,chloride (1:1))
- 50966-65-9(1-n-Octylpyrrole)
- 89601-24-1(1-n-Octadecylpyrrole)
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)
- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1018-71-9(Pyrrolnitrin)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)



